Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 3-Bromo-4-fluorophenylthiourea
Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 3-Bromo-4-fluorophenylthiourea
Introduction & Structural Chemistry
In the landscape of medicinal chemistry and advanced materials science, thiourea derivatives have emerged as highly versatile pharmacophores. Among these, 3-Bromo-4-fluorophenylthiourea (CAS: 1263376-63-1) represents a strategically halogenated building block that offers unique physicochemical properties.
The core of this molecule features a bidentate thiourea moiety, which is renowned for its ability to form robust hydrogen bond networks with biological targets. The true structural ingenuity, however, lies in the di-halogenated phenyl ring. The fluorine atom at the C4 position significantly enhances the molecule's lipophilicity and metabolic stability due to the high bond dissociation energy of the C–F bond. Concurrently, the bromine atom at the C3 position introduces steric bulk and a polarizable electron cloud, enabling highly directional "halogen bonding" with electron-rich residues in enzyme active sites. This dual-halogen strategy makes 3-Bromo-4-fluorophenylthiourea a highly sought-after intermediate for synthesizing novel kinase inhibitors, antimicrobial agents, and supramolecular catalysts, as supported by data from the [1].
Physicochemical Properties
To facilitate rational drug design and experimental planning, the foundational quantitative data for 3-Bromo-4-fluorophenylthiourea is summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-Bromo-4-fluorophenylthiourea |
| CAS Registry Number | 1263376-63-1 |
| Molecular Formula | C7H6BrFN2S |
| Molecular Weight | 249.10 g/mol |
| SMILES String | NC(=S)Nc1ccc(F)c(Br)c1 |
| Hydrogen Bond Donors | 2 (Thiourea N-H groups) |
| Hydrogen Bond Acceptors | 2 (Sulfur and Fluorine atoms) |
| Physical State | Solid (Typically crystalline powder) |
| Solubility Profile | Soluble in DMSO, Ethanol, and DMF; Insoluble in Water |
Experimental Protocol: Synthesis of 3-Bromo-4-fluorophenylthiourea
As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the one-pot synthesis of 3-Bromo-4-fluorophenylthiourea via the reaction of an aryl amine hydrochloride with ammonium thiocyanate, adapted from established [2].
Causality & Design Rationale
The reaction utilizes an acidic aqueous medium rather than a neutral organic solvent. Why? The hydrochloric acid serves a dual purpose: it protonates the 3-bromo-4-fluoroaniline to form a highly water-soluble hydrochloride salt, and it reacts with ammonium thiocyanate to generate thiocyanic acid (HSCN) in situ. The nucleophilic attack of the free amine (in equilibrium) on the highly electrophilic carbon of HSCN drives the formation of the target thiourea.
Step-by-Step Methodology
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Amine Salt Formation: Suspend 0.1 mol of 3-bromo-4-fluoroaniline in 25 mL of deionized water in a round-bottom flask. Slowly add 9 mL of concentrated hydrochloric acid (HCl).
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Self-Validation: The opaque suspension will clarify as the highly soluble amine hydrochloride salt forms. Heat the mixture to 60–70°C to ensure complete dissolution.
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Nucleophilic Addition: Slowly add 0.1 mol of ammonium thiocyanate (NH₄SCN) to the heated solution.
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Causality: Dropwise addition prevents the rapid, uncontrolled evolution of heat and minimizes the formation of symmetrical 1,3-diarylthiourea byproducts.
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Reflux & Isomerization: Equip the flask with a reflux condenser and reflux the mixture for 4 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the starting aniline spot (visualized under UV light) confirms reaction completion.
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Precipitation: Cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold water under continuous magnetic stirring.
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Causality: The sudden drop in temperature and the shift in solvent polarity force the hydrophobic thiourea product to crash out of the aqueous solution as a crude precipitate.
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Filtration & Purification: Collect the solid via vacuum filtration using a Büchner funnel. Wash thoroughly with cold deionized water to remove residual inorganic salts. Recrystallize the crude product from hot ethanol.
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Self-Validation: Dry the purified crystals under a vacuum. Determine the melting point; a sharp melting point range indicates high purity. Calculate the percentage yield (expected >80%).
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Workflow for the synthesis of 3-Bromo-4-fluorophenylthiourea via nucleophilic addition.
Analytical Characterization
To verify the structural integrity of the synthesized compound, the following analytical techniques should be employed:
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¹H-NMR Spectroscopy (DMSO-d6): The most diagnostic signals are the thiourea N-H protons. Due to the strong electron-withdrawing nature of the C=S group and the halogenated phenyl ring, these protons are highly deshielded, typically appearing as broad singlets far downfield between 9.0 and 10.0 ppm.
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FT-IR Spectroscopy: The presence of the thiourea group is confirmed by a strong C=S stretching vibration band around 1200–1350 cm⁻¹, and distinct primary/secondary N-H stretching bands in the 3100–3400 cm⁻¹ region.
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Mass Spectrometry (LC-MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes around m/z 249 and 251).
Structure-Activity Relationship (SAR) & Biological Applications
Thiourea derivatives are heavily investigated for their broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as documented in comprehensive reviews by [3] and [4]. The specific halogenation pattern of 3-Bromo-4-fluorophenylthiourea dictates its target affinity:
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The Thiourea Pharmacophore: Acts as a bidentate ligand. In kinase inhibition, the N-H groups serve as critical hydrogen bond donors to the hinge region of the ATP-binding pocket.
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Fluorine Substitution (C4): The high electronegativity of fluorine draws electron density away from the phenyl ring. This inductive effect increases the acidity of the thiourea N-H protons, thereby strengthening their hydrogen bond donor capacity. Furthermore, it enhances membrane permeability.
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Bromine Substitution (C3): The bulky bromine atom introduces significant lipophilicity. More importantly, it allows for highly directional "halogen bonding" with electron-rich residues (such as carbonyl oxygens of the protein backbone) in the active sites of target enzymes, stabilizing the ligand-receptor complex.
Proposed mechanism of action and molecular interactions of halogenated phenylthioureas.
Conclusion
3-Bromo-4-fluorophenylthiourea is a highly functionalized intermediate that bridges synthetic organic chemistry and targeted drug discovery. By understanding the causality behind its synthesis and the physicochemical impact of its specific halogen substitutions, researchers can effectively utilize this compound to engineer advanced therapeutics with optimized binding kinetics and metabolic stability.
References
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Title: (3-bromo-4-fluorophenyl)thiourea | 1263376-63-1 | Buy Now Source: Molport Chemical Database URL: [Link]
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Title: Review on Synthesis and Antimicrobial Activity Phenylthiourea Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
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Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL: [Link]
